molecular formula C9H12N2O5 B2369502 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid CAS No. 1466827-81-5

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid

Cat. No.: B2369502
CAS No.: 1466827-81-5
M. Wt: 228.204
InChI Key: AKTWPBONCVUKAV-UHFFFAOYSA-N
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Description

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid is a chemical compound with the molecular formula C9H12N2O5 and a molecular weight of 228.2 g/mol . This compound is known for its unique structure, which includes a piperidine ring with two keto groups and a propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid has several scientific research applications, including:

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety measures.

Mechanism of Action

Mode of Action

The mode of action of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid typically involves the reaction of 3-aminopropanoic acid with 2,6-dioxopiperidine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]pentanoic acid: Contains a pentanoic acid moiety.

    3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]hexanoic acid: Features a hexanoic acid moiety.

Uniqueness

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in scientific research .

Properties

IUPAC Name

4-[(2,6-dioxopiperidin-3-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWPBONCVUKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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